4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine
Overview
Description
4-(1-Methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine is a heterocyclic organic compound featuring a pyrrole ring substituted with a methyl group and a thiazole ring containing an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:
Condensation Reactions: One common method involves the condensation of 1-methyl-1H-pyrrole-2-carbaldehyde with thiourea, followed by cyclization to form the thiazole ring.
Substitution Reactions: Another approach involves the substitution of a suitable precursor with appropriate reagents to introduce the thiazole and pyrrole functionalities.
Industrial Production Methods: In an industrial setting, the synthesis of 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving oxidizing agents such as potassium permanganate or chromic acid.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the amine group may be substituted with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed:
Oxidation Products: Various oxidized derivatives of the compound
Reduction Products: Reduced forms of the compound
Substitution Products: Substituted derivatives based on the nucleophile used
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of more complex heterocyclic structures. Biology: Medicine: The compound may be explored for its pharmacological properties, potentially serving as a lead compound for drug development. Industry: It can be utilized in the development of new materials and chemicals with specific properties.
Mechanism of Action
The mechanism by which 4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine exerts its effects depends on its specific application. For example, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
4-(1-methyl-1H-pyrrol-2-yl)-1,3-thiazol-2-amine
4-(1-methyl-1H-pyrrol-2-yl)-1,3-oxazol-2-amine
4-(1-methyl-1H-pyrrol-2-yl)-1,3-imidazol-2-amine
Uniqueness: this compound is unique due to its specific combination of pyrrole and thiazole rings, which imparts distinct chemical and biological properties compared to its oxazole and imidazole analogs.
This comprehensive overview provides a detailed understanding of this compound, covering its synthesis, reactions, applications, and comparison with similar compounds
Properties
IUPAC Name |
4-(1-methylpyrrol-2-yl)-1,3-thiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-11-4-2-3-7(11)6-5-12-8(9)10-6/h2-5H,1H3,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJSPACHFRLZYCB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C2=CSC(=N2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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